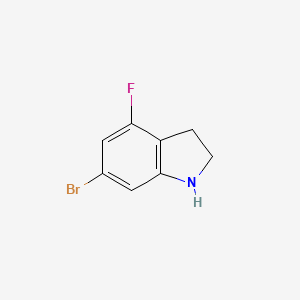

6-Bromo-4-fluoro-2,3-dihydro-1H-indole

Description

Significance of Indoline (B122111) Core Structures in Chemical Synthesis and Research

The indoline core is a foundational motif in a multitude of biologically active compounds. openmedicinalchemistryjournal.com Its rigid, three-dimensional structure provides a well-defined scaffold that can be functionalized to interact with biological targets with high specificity. The presence of the indoline structure is a key feature in many natural alkaloids and has been incorporated into numerous pharmaceutical agents. nih.gov This framework is prevalent in drugs targeting a wide range of conditions, including but not limited to, cancer, microbial infections, and neurological disorders. The synthetic versatility of the indoline ring system allows chemists to generate diverse libraries of compounds for drug discovery and development.

The Role of Halogenation in Modulating Reactivity and Synthetic Utility of Indolines

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indoline scaffold is a powerful strategy for modulating the physicochemical and biological properties of the molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the incorporation of a fluorine atom can alter the acidity of nearby protons and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

Bromine, being a larger and more polarizable halogen, can also influence the electronic nature of the aromatic ring and serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which allows for the introduction of diverse substituents at a specific position on the indoline core. This synthetic flexibility is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. The presence of both bromine and fluorine atoms on the same indoline scaffold, as in the case of 6-Bromo-4-fluoro-2,3-dihydro-1H-indole, offers a unique combination of properties and synthetic opportunities.

Overview of this compound as a Focus of Academic Inquiry

This compound is a specific halogenated indoline derivative that has garnered interest as a potential building block in organic synthesis. Its structure combines the indoline core with two different halogen substituents on the benzene (B151609) ring, which are expected to influence its reactivity and potential applications. While extensive research on this particular molecule is not widely documented in publicly available literature, its constituent parts suggest its utility as an intermediate in the synthesis of more complex molecules. The commercially available precursor, 6-bromo-4-fluoro-1H-indole, provides a starting point for the synthesis of the dihydro variant. sigmaaldrich.comnih.gov The study of such halogenated indolines is crucial for expanding the toolbox of synthetic chemists and for the development of novel compounds with potential therapeutic applications.

The following table summarizes the key properties of the aromatic precursor, 6-Bromo-4-fluoro-1H-indole.

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

| CAS Number | 885520-59-2 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBCVNKQTAXXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 4 Fluoro 2,3 Dihydro 1h Indole Analogues

Halogen Atom Reactivity in 6-Bromo-4-fluoro-2,3-dihydro-1H-indole

The benzene (B151609) portion of the this compound molecule features two different halogen atoms, bromine and fluorine, each offering unique opportunities for functionalization. Their reactivity is governed by factors such as bond strength, electronegativity, and the specific reaction mechanism being employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aryl halides. This pathway involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgnih.gov The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the intermediate. libretexts.org

In the context of this compound analogues, the dihydro-indole ring itself is electron-donating, which generally disfavors the SNAr mechanism. However, under specific conditions or with modifications to the molecule that introduce electron-withdrawing character, SNAr can be induced. The relative reactivity of the halogens as leaving groups in SNAr is a critical consideration. Due to its high electronegativity, fluorine is typically a better leaving group than bromine in SNAr reactions because it strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and stabilizing the intermediate complex. youtube.com Therefore, if SNAr were to occur on an activated analogue, the substitution would preferentially replace the fluorine atom over the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing the most common strategy for functionalizing haloindoles. uni-rostock.de A key principle in these reactions is the selective reactivity of different carbon-halogen bonds. The oxidative addition of the aryl halide to the Palladium(0) catalyst is the first and often rate-determining step. The reactivity for this step follows the order C-I > C-Br > C-Cl >> C-F.

For this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective transformations at the C-6 position (bromine) while leaving the C-4 position (fluorine) intact. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct method for synthesizing alkynylated indoles. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, offering a route to N-arylated indole (B1671886) derivatives.

Stille Coupling: This method uses organostannanes as coupling partners to create new C-C bonds.

The table below summarizes typical conditions for these selective cross-coupling reactions on the C-Br bond of bromo-fluoro aromatic systems.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (Not always required) | Toluene or THF |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings with high regioselectivity. wikipedia.org The strategy involves a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a nearby ortho-proton. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped with various electrophiles.

In 2,3-dihydro-1H-indole systems, the nitrogen atom can serve as a DMG. To be effective, the acidic N-H proton must first be removed or the nitrogen must be protected with a suitable group (e.g., Boc, Pivaloyl). This N-based DMG can then direct lithiation to the C-7 position. However, the electronic effects of the existing halogen substituents also play a crucial role. Both bromine and fluorine are ortho-directing, but the fluorine atom's stronger inductive effect can increase the acidity of the adjacent C-5 proton. Therefore, the outcome of a DoM reaction on a protected this compound would depend on the specific directing group on the nitrogen and the reaction conditions, with potential for metalation at either the C-5 or C-7 position.

Reactivity of the Dihydro-1H-indole Nitrogen Atom

The nitrogen atom in the 2,3-dihydro-1H-indole (indoline) framework is a secondary amine, and its reactivity is characteristic of this functional group.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to readily participate in N-alkylation and N-acylation reactions. These are fundamental transformations for modifying the indole core, often used to install protecting groups or introduce functional handles for further synthesis.

N-Alkylation: This is typically achieved by treating the dihydroindole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nitrogen.

N-Acylation: This reaction involves an acylating agent such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). A base like triethylamine (B128534) or pyridine (B92270) is often added to neutralize the acidic byproduct. bhu.ac.in

The table below provides examples of common reagents used for these transformations.

| Reaction Type | Reagent Example | Base | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | N-Methylated Dihydroindole |

| N-Alkylation | Benzyl Bromide (BnBr) | NaH | N-Benzylated Dihydroindole |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Et₃N | N-Acetylated Dihydroindole |

| N-Acylation | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | DMAP (cat.) | N-Boc Protected Dihydroindole |

Protonation and Basicity Studies of Indole Derivatives

The basicity of the nitrogen atom is a key chemical property. In an aromatic indole, the nitrogen lone pair is part of the aromatic π-system, making it a very weak base (pKa of the conjugate acid is approximately -3.6). wikipedia.org Protonation, when it occurs, preferentially happens at the C-3 position to preserve the aromaticity of the benzene ring. bhu.ac.inwikipedia.org

In contrast, the nitrogen atom in this compound is part of a saturated five-membered ring. Its lone pair is localized and not involved in aromaticity, behaving like a typical secondary aliphatic amine. quora.com Consequently, dihydroindoles (indolines) are significantly more basic than indoles. The pKa of the conjugate acid of indoline (B122111) is approximately 4.85, similar to other N-alkylanilines. Therefore, this compound is expected to be a moderately weak base that can be readily protonated by common acids at the nitrogen atom. acs.org The electronic effects of the bromo and fluoro substituents, being electron-withdrawing, will slightly decrease the basicity of the nitrogen compared to an unsubstituted indoline.

Reactivity of the Dihydro-1H-indole Carbocyclic and Pyrroline (B1223166) Rings

The chemical reactivity of the this compound scaffold, commonly known as 6-bromo-4-fluoroindoline, is dictated by the interplay of its two core components: the electron-rich carbocyclic (benzene) ring and the saturated heterocyclic (pyrroline) ring containing a secondary amine. The substituents on the benzene ring significantly modulate its electronic properties, while the secondary amine provides a key site for nucleophilic reactions.

The dihydroindole core is essentially a substituted aniline (B41778) derivative, where the nitrogen atom is part of a five-membered ring fused to the benzene ring. This structural feature makes the carbocyclic ring highly activated towards electrophilic aromatic substitution (EAS). The outcome of EAS reactions is governed by the cumulative directing effects of the substituents: the fused amino group, the fluorine atom, and the bromine atom. wikipedia.org

Activating and Directing Effects: The secondary amine of the pyrroline ring is a powerful activating group that strongly donates electron density to the aromatic ring through resonance. It is an ortho, para-director. pressbooks.pub The halogen substituents, fluorine at C-4 and bromine at C-6, are deactivating groups due to their inductive electron withdrawal. libretexts.orglibretexts.org However, they also act as ortho, para-directors because of electron donation from their lone pairs via resonance. pressbooks.publibretexts.org

Regioselectivity: The positions ortho and para to the strongly activating amino group are C-5 and C-7. Therefore, electrophilic attack is overwhelmingly directed to these positions. The fluorine and bromine atoms also direct incoming electrophiles to these same sites (F directs to C-5, Br directs to C-5 and C-7). Between the two possible sites, substitution at the C-5 position is generally favored over the C-7 position due to reduced steric hindrance from the adjacent pyrroline ring. The combined electronic effects make the C-5 position the most nucleophilic and the primary site for electrophilic attack.

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity on analogues of the 6-bromo-4-fluoroindoline core.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-4-fluoro-5-nitro-2,3-dihydro-1H-indole |

| Halogenation | Br₂ / FeBr₃ | 5,6-Dibromo-4-fluoro-2,3-dihydro-1H-indole |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(5-Acyl-6-bromo-4-fluoro-2,3-dihydro-1H-indolyl) |

The indoline system can undergo both oxidation and reduction, primarily involving the pyrroline ring and its interface with the carbocyclic ring.

Oxidation (Aromatization): The most common transformation of the indoline system is its oxidation, or dehydrogenation, to the corresponding indole. researchgate.net This process involves the loss of two hydrogen atoms from the C-2 and C-3 positions of the pyrroline ring, leading to the formation of a fully aromatic indole core. This aromatization is often energetically favorable and can be achieved with a wide variety of oxidizing agents. researchgate.net The reaction is a fundamental method for synthesizing substituted indoles from indoline precursors. researchgate.net In some contexts, indoline derivatives can be aromatized by cytochrome P450 enzymes. nih.gov

Reduction: The reduction of the carbocyclic ring of the indoline system is a more challenging transformation that requires harsh reaction conditions. As a substituted aniline, the benzene ring is electron-rich and generally resistant to reduction. Catalytic hydrogenation at high pressures and temperatures or dissolving metal reductions, such as the Birch reduction, could potentially reduce the aromatic ring, but these conditions may also lead to the cleavage of the C-N bonds or other side reactions. This transformation is not commonly employed for this class of compounds.

Table 2: Common Methods for the Oxidation of Indolines to Indoles

| Reagent / Catalyst | Conditions | Description |

| Palladium on Carbon (Pd/C) | High temperature, solvent (e.g., xylene) | A standard and effective method for catalytic dehydrogenation. |

| Manganese Dioxide (MnO₂) | Reflux in solvent (e.g., benzene, CH₂Cl₂) | A stoichiometric oxidant commonly used for oxidizing allylic and benzylic alcohols and amines. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Room temperature or mild heating | A powerful dehydrogenating agent effective for sensitive substrates. |

| Oxygen (Air) | With catalyst (e.g., Pd(OAc)₂), high temperature | An environmentally friendly approach using air as the terminal oxidant. researchgate.net |

| Electrochemical Oxidation | With mediator (e.g., KBr) | An alternative green method that uses electricity to drive the oxidation, often via an electrochemically generated oxidizing species like bromine. rsc.org |

The secondary amine (N-1) of the 2,3-dihydro-1H-indole ring is nucleophilic and serves as the primary reactive site for transformations involving carbonyl compounds and Michael acceptors.

Reactions with Carbonyl Compounds: The indoline nitrogen can react with aldehydes and ketones. In the presence of an acid catalyst, this reaction can lead to the formation of an unstable carbinolamine intermediate, which may subsequently dehydrate. With a reducing agent present (reductive amination), the reaction yields N-alkylated indolines. The reaction of indoles with carbonyl compounds to form bis(indolyl)methanes is a well-established process, and while the reactivity of indolines differs, the nucleophilicity of the nitrogen atom drives similar transformations at that position. researchgate.net

Reactions with Michael Acceptors: As a secondary amine, the indoline nitrogen is an effective nucleophile for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.comwikipedia.org The reaction involves the 1,4-addition of the nitrogen atom to the β-carbon of the Michael acceptor, leading to the formation of a new C-N bond and a β-amino carbonyl derivative. libretexts.org This is a widely used method for C-N bond formation under mild conditions. wikipedia.org

Table 3: N-Functionalization Reactions of the Indoline Core

| Reaction Type | Electrophile Example | General Product Structure |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) with a reducing agent (e.g., NaBH₃CN) | N-alkyl or N,N-dialkyl indoline |

| Michael Addition | α,β-Unsaturated Ketone | β-(Indolin-1-yl) ketone |

| Michael Addition | Acrylate Ester | β-(Indolin-1-yl) ester |

| Acylation | Acyl Chloride (R-COCl) | N-acyl indoline |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Halogenated Indolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationship between the C2 and C3 protons and the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire molecular structure, including the placement of the halogen substituents on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. For the target compound, characteristic absorption bands would be expected for:

N-H stretching, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching, just above 3000 cm⁻¹.

Aliphatic C-H stretching, just below 3000 cm⁻¹.

C=C stretching in the aromatic ring, around 1500-1600 cm⁻¹.

C-N stretching vibrations.

C-F and C-Br stretching, which appear in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For 6-Bromo-4-fluoro-2,3-dihydro-1H-indole (C₈H₇BrFN), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A characteristic isotopic pattern would be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M⁺ and M⁺+2). Analysis of the fragmentation pattern would offer further structural confirmation.

While the principles of these analytical techniques are well-established, the specific data (chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios) are unique to each compound and must be determined experimentally. Without access to published research detailing these values for this compound, a comprehensive and accurate analysis as requested cannot be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is irradiated with UV or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores.

For this compound, the indoline (B122111) core, substituted with bromine and fluorine atoms, constitutes the principal chromophore. The absorption of UV radiation by this compound is expected to involve π → π* transitions associated with the benzene ring and n → σ* or n → π* transitions involving the non-bonding electrons on the nitrogen and halogen atoms. The specific wavelengths of maximum absorbance (λmax) are sensitive to the substitution pattern on the aromatic ring. The bromine and fluorine atoms, through their inductive and mesomeric effects, modulate the energy levels of the molecular orbitals, thereby influencing the λmax values.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Transition Type | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L mol-1 cm-1) |

| π → π | 250 - 290 | 1,000 - 10,000 |

| n → σ | 210 - 240 | 100 - 1,000 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its packing in the solid state.

The successful application of X-ray crystallography requires the growth of a high-quality single crystal of the compound of interest. For this compound, the crystallographic analysis would reveal the exact spatial orientation of the bromo and fluoro substituents on the indoline ring system. Furthermore, it would elucidate the conformation of the five-membered dihydroindole ring.

As with the spectroscopic data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the analysis of related halogenated heterocyclic compounds, a hypothetical set of crystallographic parameters can be proposed.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an estimation based on crystallographic data of analogous molecules. The actual crystal structure would need to be determined experimentally.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 6 Bromo 4 Fluoro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The choice of a functional and basis set is critical for the reliability of DFT calculations. A commonly employed combination for organic molecules is the B3LYP hybrid functional with the 6-311G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing a robust description of electron correlation effects. It is widely used for its accuracy in predicting molecular geometries and energies.

6-311G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "6-311G" part indicates that core electrons are described by a single function (composed of 6 primitive Gaussians), while valence electrons are described by three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals), which are essential for accurately modeling chemical bonds and non-bonding interactions.

This level of theory is generally considered sufficient for obtaining reliable geometric and electronic properties for molecules of this type.

Once a functional and basis set are selected, the first step is to perform a geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule. The result is a prediction of bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

Prediction of the Infrared (IR) Spectrum: The calculated frequencies and their intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's reactivity.

E(HOMO): The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons.

E(LUMO): The energy of the LUMO is related to the molecule's electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity.

Large HOMO-LUMO Gap: A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Small HOMO-LUMO Gap: A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron. This often correlates with a higher propensity to engage in chemical reactions.

For a molecule like 6-Bromo-4-fluoro-2,3-dihydro-1H-indole, the distribution of the HOMO and LUMO across the molecule would indicate which atoms are most involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

MEP maps are invaluable for identifying reactive sites:

Electron-Rich Regions (Negative Potential): These areas, typically colored red or yellow, indicate a surplus of electrons and are susceptible to electrophilic attack. In the target molecule, these would likely be found near the electronegative fluorine atom and potentially on the aromatic ring.

Electron-Poor Regions (Positive Potential): These areas, usually colored blue, indicate an electron deficiency and are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atom attached to the nitrogen (the N-H group).

Neutral Regions: Areas colored green represent regions of neutral or near-zero potential.

By analyzing the MEP map, one can predict how the molecule would interact with other reagents, identifying likely sites for hydrogen bonding, electrophilic, and nucleophilic reactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

A Natural Bond Orbital (NBO) analysis would provide a detailed understanding of the electron density distribution, charge transfer interactions, and delocalization within the this compound molecule. This analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs (LP), bonding orbitals (σ, π), and anti-bonding orbitals (σ, π).

The key insights from an NBO analysis would include:

Natural Charges: Calculation of the charge distribution on each atom, revealing the effects of the electron-withdrawing bromine and fluorine substituents on the indoline (B122111) ring.

Donor-Acceptor Interactions: Identification of hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For instance, interactions like LP(N) → σ(C-C) or π(C=C) → π(C=C) within the aromatic portion would be quantified. The presence of bromine and fluorine atoms would introduce additional lone pairs, and their potential donor-acceptor interactions would be a key area of investigation.

Without specific studies on this compound, a data table illustrating these interactions cannot be generated.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Global Electrophilicity Index)

Quantum chemical descriptors are crucial for predicting the reactivity of a molecule. These indices are derived from the principles of Density Functional Theory (DFT).

Fukui Functions (f(r)): This descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, one can pinpoint specific atoms susceptible to attack. For this compound, the Fukui functions would indicate how the bromine and fluorine substituents influence the reactivity of the aromatic ring and the nitrogen atom.

A detailed study would present these values in a table, allowing for a quantitative assessment of the molecule's reactivity. However, no such data could be located for this compound.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations can provide valuable estimates of the thermodynamic properties of a molecule in its ground state. These calculations are typically performed using statistical mechanics based on the results of quantum chemical computations, such as vibrational frequency analysis.

The calculated thermodynamic properties would include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These properties are fundamental for understanding the stability and behavior of the compound under various temperature conditions. A comprehensive computational report would tabulate these values, often at a standard temperature like 298.15 K. Unfortunately, specific calculated thermodynamic data for this compound are not available in the reviewed literature.

6 Bromo 4 Fluoro 2,3 Dihydro 1h Indole As a Versatile Synthetic Intermediate and Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The structure of 6-bromo-4-fluoro-2,3-dihydro-1H-indole is primed for the construction of more elaborate heterocyclic frameworks. The indoline (B122111) nucleus itself can be a precursor to various fused-ring systems. The secondary amine at the 1-position offers a nucleophilic site for annulation reactions, allowing for the construction of pyrrolo- or piperazino-fused indolines, which are common motifs in pharmacologically active agents. Furthermore, the benzene (B151609) ring, activated by two distinct halogen atoms, provides multiple handles for metal-catalyzed cross-coupling reactions to build polycyclic systems. While the potential is significant, specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in readily accessible scientific literature.

Role in the Construction of Functionalized Organic Molecules

As a synthetic intermediate, this compound offers several avenues for the construction of functionalized molecules. The bromine atom at the 6-position is particularly amenable to a wide range of transformations, including Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups. The fluorine atom at the 4-position, while generally more stable, can influence the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions. The combination of these reactive sites makes this compound a valuable starting material for creating libraries of substituted indolines for structure-activity relationship (SAR) studies.

Precursor for Further Derivatization and Scaffold Modification

This compound is an ideal precursor for extensive derivatization. The secondary amine is readily alkylated, acylated, or sulfonylated to introduce a variety of functional groups that can modulate the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. The availability of the N-Boc protected version, tert-butyl this compound-1-carboxylate, streamlines these synthetic modifications by allowing chemists to perform reactions on the aromatic ring (e.g., metal-catalyzed couplings at the bromine site) before deprotection and subsequent functionalization of the nitrogen atom. shachemlin.com This strategic protection and derivatization potential is crucial for building complex molecular architectures from a common scaffold. A related compound, 6-bromo-4-fluoroindoline-2,3-dione, has been synthesized, which could potentially be reduced to form the 2,3-dihydro-1H-indole core, further highlighting the scaffold's accessibility for chemical modification.

Strategic Use in Medicinal Chemistry Research as a Chemical Scaffold

The indoline scaffold is a cornerstone in drug discovery, and halogenated variants are of particular interest for their ability to enhance biological activity and improve pharmacokinetic profiles.

Indoline-based scaffolds are frequently used to generate compound libraries for high-throughput screening in chemical biology and drug discovery. The distinct electronic and steric properties imparted by the bromine and fluorine atoms make this compound an attractive core for creating novel chemical probes and potential therapeutic agents. The differential reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization, leading to a diverse array of molecules from a single starting material. These derivatives can be used to probe biological systems, identify new drug targets, and develop potent and selective inhibitors. While this scaffold is well-suited for such studies, specific research detailing the synthesis and screening of libraries based on this exact compound is not widely published.

From a theoretical standpoint, the presence of both bromine and fluorine on the indoline scaffold has a profound influence on its molecular properties and potential non-covalent interactions. These halogens modify the electronic distribution of the aromatic ring and introduce the possibility of forming halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

The fluorine atom, being highly electronegative, acts as a powerful electron-withdrawing group through induction. This effect lowers the pKa of the indoline nitrogen, making it less basic, and alters the electron density of the entire aromatic system. Fluorine is typically a weak hydrogen bond acceptor and does not usually act as a halogen bond donor.

The bromine atom, in contrast, is larger and more polarizable. While it is also electronegative, its most significant contribution from a molecular interaction perspective is its ability to act as a halogen bond donor. This occurs due to a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, opposite the C-Br covalent bond. This positive region can interact favorably with Lewis bases and nucleophilic atoms like oxygen or nitrogen, commonly found in the backbones and side chains of proteins. The strength of this halogen bond can be tuned by other substituents on the ring; the electron-withdrawing nature of the nearby fluorine atom is expected to enhance the positive character of bromine's σ-hole, thereby strengthening its potential to form a halogen bond.

This dual halogenation pattern creates a unique electronic and steric profile. The fluorine can enhance metabolic stability and membrane permeability, while the bromine provides a vector for strong, directional halogen bonding, which can improve binding affinity and selectivity for a biological target. Computational studies on similar halogenated scaffolds have demonstrated that such substitutions can dramatically affect the strengths of non-covalent interactions, sometimes leading to interactions that are up to 100% stronger.

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Polarizability (ų) | 0.56 | 3.05 |

| Primary Role in Molecular Interactions | Inductive electron withdrawal; weak H-bond acceptor | Halogen bond donor (σ-hole); van der Waals interactions |

Future Perspectives and Emerging Research Avenues for Halogenated Dihydro 1h Indoles

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indolines often relies on the reduction of the corresponding indole (B1671886). nih.govnih.gov For 6-Bromo-4-fluoro-2,3-dihydro-1H-indole, this would likely involve the catalytic hydrogenation of 6-bromo-4-fluoro-1H-indole. However, a key area of future research will be the development of more direct, efficient, and environmentally benign synthetic methods.

Modern synthetic chemistry is increasingly focused on "green" methodologies that reduce waste, energy consumption, and the use of hazardous reagents. tandfonline.comtandfonline.comrsc.org For halogenated dihydro-1H-indoles, this could involve:

Direct C-H Functionalization: Developing methods to directly introduce bromine and fluorine atoms onto the dihydro-1H-indole core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors can offer improved safety, scalability, and control over reaction parameters for halogenation and reduction reactions.

Biocatalysis: Employing enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions.

Exploration of New Reactivity Profiles and Catalytic Transformations

The bromine and fluorine atoms on the dihydro-1H-indole ring offer unique opportunities for further chemical modifications. The carbon-bromine bond, in particular, is a versatile handle for a variety of cross-coupling reactions, which are powerful tools for constructing complex molecules. nih.govnih.gov

Future research is expected to explore:

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing reactions like Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds at the 6-position. nih.govnih.gov

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, offering mild and selective methods for functionalizing halogenated heterocycles. researchgate.net

Umpolung Reactivity: Investigating strategies to reverse the normal reactivity of the indole nucleus, enabling the introduction of electrophiles at typically nucleophilic positions. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. copernicus.orgcopernicus.orgresearchgate.netnih.govresearchgate.net For halogenated dihydro-1H-indoles, computational modeling can provide valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step pathways of synthetic reactions to optimize conditions and predict outcomes. copernicus.orgnih.govresearchgate.net

Structure-Activity Relationships (SAR): Predicting how modifications to the chemical structure, such as the position and nature of halogen atoms, will affect biological activity.

Physicochemical Properties: Calculating properties like solubility, lipophilicity, and metabolic stability to guide the design of drug candidates with improved pharmacokinetic profiles.

Table 1: Potential Applications of Computational Modeling for Halogenated Dihydro-1H-Indoles

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers |

| Molecular Docking | Virtual screening for biological targets | Binding affinities and modes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of key structural features for activity |

| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions | Conformational changes and binding stability |

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new bioactive compounds, high-throughput synthesis (HTS) and screening techniques are essential. nih.govnih.govthermofisher.comku.edu This involves the rapid synthesis of large libraries of related compounds and their subsequent testing for biological activity.

For halogenated dihydro-1H-indoles, this approach could involve:

Parallel Synthesis: Utilizing automated systems to synthesize a diverse library of derivatives with different substituents.

Miniaturized Screening Assays: Developing and employing small-scale biological assays to rapidly screen the compound library against a panel of therapeutic targets.

DNA-Encoded Libraries (DELs): Creating vast libraries of compounds where each molecule is tagged with a unique DNA barcode, allowing for the simultaneous screening of millions of compounds.

The integration of these advanced methodologies will undoubtedly accelerate the exploration of the chemical space around halogenated dihydro-1H-indoles, leading to the discovery of novel compounds with valuable applications in medicine and beyond. While specific data on this compound remains elusive, the future of research into its broader chemical class is bright and full of potential.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-4-fluoro-2,3-dihydro-1H-indole?

The synthesis of halogenated dihydroindoles often involves multi-step reactions, such as cyclization, halogenation, or coupling strategies. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce substituents to indole scaffolds . For 6-bromo-4-fluoro derivatives, bromination at the 6-position could be achieved via electrophilic substitution, while fluorination might employ directed metalation or halogen-exchange reactions. Key steps include:

- Catalyst selection : CuI in PEG-400/DMF mixtures for efficient coupling .

- Purification : Flash column chromatography and recrystallization to isolate the target compound .

- Characterization : NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions, with ¹⁹F NMR showing distinct signals near -114 ppm for fluorinated aromatic systems .

Q. How is the structural integrity of this compound validated experimentally?

Spectroscopic and crystallographic methods are critical:

- NMR analysis : ¹H NMR typically reveals signals for the dihydroindole’s NH (δ ~3.3 ppm, broad) and aromatic protons (δ ~7.1–7.3 ppm), with coupling constants indicating substituent positions. ¹³C NMR distinguishes carbons adjacent to halogens (e.g., C-Br at δ ~110–120 ppm) .

- X-ray crystallography : Programs like SHELXL and OLEX2 are used for structure refinement, particularly to resolve heavy-atom (Br) effects and hydrogen-bonding networks. Intramolecular interactions (e.g., C-H⋯O/F) stabilize the crystal lattice .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?

Halogen substituents introduce complexities:

- Heavy-atom effects : Bromine’s high electron density causes absorption and thermal motion artifacts. SHELXL’s absorption correction tools and twin refinement (e.g., for inversion twins) improve accuracy .

- Hydrogen bonding : Fluorine’s electronegativity influences intermolecular interactions. Programs like OLEX2 help visualize hydrogen-bond motifs (e.g., R₂²(12) rings in related dihydroindoles) .

- Disorder modeling : Flexible dihydroindole rings may require partial occupancy refinement. Constraints in SHELXL prevent overparameterization .

Q. How do bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Electronic and steric effects dictate reactivity:

- Bromine as a leaving group : The 6-bromo position is primed for Suzuki or Ullmann couplings. Fluorine’s electron-withdrawing effect at the 4-position activates the ring for nucleophilic substitution .

- Steric hindrance : The dihydroindole’s planar structure minimizes steric interference, enabling regioselective functionalization.

- Directing effects : Fluorine’s meta-directing nature may guide subsequent substitutions. Computational studies (DFT) are recommended to predict reaction pathways.

Methodological Notes

- Synthesis optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to improve yields .

- Crystallization : Use slow evaporation in chloroform/hexane mixtures to grow diffraction-quality crystals .

- Data interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.